![molecular formula C18H15N2+ B14151301 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium CAS No. 89321-40-4](/img/structure/B14151301.png)
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula C18H15N2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The presence of the cyano group and the quinoline structure makes it a valuable compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium typically involves the reaction of quinoline derivatives with cyanoacetylating agents. One common method includes the reaction of quinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another approach involves the condensation of quinoline derivatives with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyano group or the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated quinoline derivatives or acylated products.
科学的研究の応用
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its medicinal properties.
類似化合物との比較
Similar Compounds
3-Cyano-1-methylquinolin-1-ium: Similar structure but with a methyl group instead of the 4-methylphenyl group.
4-Cyano-1-methylquinolin-1-ium: Similar structure with the cyano group at a different position.
1-Ethyl-2,6-dimethylquinolin-1-ium: Contains ethyl and dimethyl groups instead of the cyano and 4-methylphenyl groups.
Uniqueness
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is unique due to the presence of both the cyano group and the 4-methylphenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential for various applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
89321-40-4 |
|---|---|
分子式 |
C18H15N2+ |
分子量 |
259.3 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C18H15N2/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20/h2-10,13H,12H2,1H3/q+1 |
InChIキー |
PCUHSSIUDLCCOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
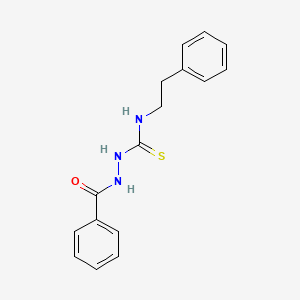
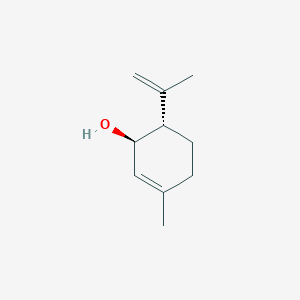
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
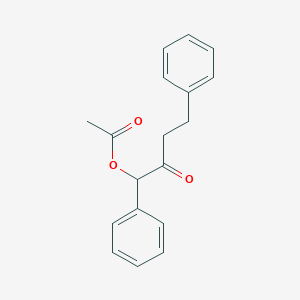

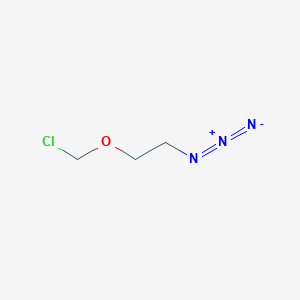
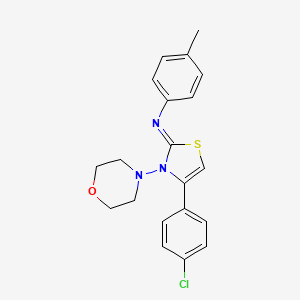
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
